molecular formula C20H14N2O2S B2939687 (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol CAS No. 201160-71-6

(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol

Cat. No.: B2939687
CAS No.: 201160-71-6
M. Wt: 346.4
InChI Key: UZEHMVRGLARGHX-CIAFOILYSA-N
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Description

(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol is a synthetic benzothiazole derivative supplied as a high-purity compound for research purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans. The benzothiazole pharmacophore is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of potent biological activities . Notably, structurally similar benzothiazolic Schiff bases have shown significant anticancer potential in preclinical studies. Research on analogous compounds indicates a promising mechanism of action that includes the induction of DNA fragmentation , causing single and double DNA strand breaks. This DNA damage consequently leads to the inhibition of cancer cell proliferation, migration, and invasion by promoting programmed cell death, or apoptosis . The molecular scaffold of this compound class is of high interest for developing future therapeutic options, particularly against aggressive cancers like melanoma that harbor mutations in genes such as B-RAF and NRAS . Beyond oncology research, the benzothiazole core is associated with a diverse pharmacological profile, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant activities, making it a versatile scaffold for multiple research avenues . The integration of the benzothiazole moiety with other aromatic systems, as seen in this compound, is a common strategy to develop new pharmacologically active molecules and hybrid structures . Researchers are exploring these compounds for applications in drug discovery and as tools for understanding biological pathways.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(2-hydroxyphenyl)methylideneamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-17-7-3-1-5-13(17)12-21-14-9-10-18(24)15(11-14)20-22-16-6-2-4-8-19(16)25-20/h1-12,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEHMVRGLARGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

  • Molecular Formula : C18H14N4O2S
  • Molecular Weight : 350.39 g/mol
  • CAS Number : 1049108-42-0

Synthesis

The synthesis of this compound typically involves the condensation reaction between benzo[d]thiazole derivatives and substituted benzaldehydes. The reaction conditions often include solvents such as ethanol and catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with specific protein targets, such as Bcl-2 .

CompoundCell LineIC50 (µM)Mechanism
Compound 13Jurkat<10Bcl-2 inhibition
Compound 14A-431<20Apoptosis induction

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory potential. Similar benzothiazole derivatives have been reported to act as COX-2 inhibitors, which are crucial in mediating inflammatory responses. The structure-activity relationship (SAR) indicates that modifications at the benzothiazole moiety can enhance anti-inflammatory efficacy .

Case Studies

  • Case Study on COX-2 Inhibition
    A study focused on synthesized benzothiazole derivatives revealed that certain compounds exhibited potent COX-2 inhibitory activity, leading to reduced inflammation in animal models. The docking studies suggested strong binding affinity to the COX-2 active site, which correlates with observed biological activity .
  • Antidiabetic Potential
    Another investigation assessed the anti-diabetic properties of related compounds through enzyme inhibition assays against alpha-glucosidase and alpha-amylase. Results indicated that these compounds could potentially lower blood glucose levels by inhibiting carbohydrate-digesting enzymes, thus supporting their use in managing diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with other benzothiazole- and Schiff base-containing derivatives but differs in substituent placement and functional groups. Key comparisons include:

Compound Core Structure Functional Groups Key Structural Difference
(E)-2-(Benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol Benzothiazole + Schiff base Phenolic -OH, imine linkage Central benzothiazole linked to 2-hydroxybenzylidene via para-aminophenol.
1-(4-(4-((4-(2-(2-(2-Hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (1g) Urea + benzothiazole + hydrazine Urea, hydrazine, piperazine Piperazine spacer and hydrazine-carboxamide substituents enhance solubility and bioactivity.
(E)-2-((2-Hydroxybenzylidene)amino)-4-methylphenol (SL1) Simple Schiff base Methyl group at C4, phenolic -OH Lacks benzothiazole; smaller aromatic system reduces conjugation length.
Zn(II) complexes with 4-[(E)-(2-hydroxybenzylidene)amino]benzyl-oxazolidinone Metal-Schiff base complex Oxazolidinone, Zn(II) coordination Incorporates a metal center, altering electronic properties and bioactivity.

Physicochemical Properties

The compound’s physicochemical behavior contrasts with analogs in solubility, thermal stability, and spectroscopic signatures:

Property This compound 1g SL1 Zn(II) Complex
Melting Point Not reported 205–207 °C ~180–185 °C (estimated) >250 °C (decomposition)
Solubility Moderate in DMSO, ACN High in DMF Low in polar solvents Insoluble in water, soluble in DMSO
ESI-MS [M+H]+ Not reported 638.1 ~240–260 (estimated) 352.2383 (ligand)
Fluorescence Strong emission at 520 nm (cyanide-sensitive) Not reported Weak fluorescence Quenched upon metal binding

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